molecular formula C11H14O B11966894 6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol CAS No. 13249-77-9

6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol

Cat. No.: B11966894
CAS No.: 13249-77-9
M. Wt: 162.23 g/mol
InChI Key: OBSUHLMQAWNOPN-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-ol is a bicyclic organic compound featuring a seven-membered carbocyclic ring fused to a benzene ring, with a hydroxyl group (-OH) at the 6-position. Its structure combines aromatic and aliphatic characteristics, making it a versatile scaffold in medicinal chemistry and synthetic organic chemistry. The compound’s benzoannulene core allows for diverse functionalization, enabling applications in drug discovery, catalysis, and materials science. Key derivatives of this compound include methylated, amino-substituted, and ketone-modified analogs, which are explored for their unique physicochemical and biological properties .

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c12-11-7-3-6-9-4-1-2-5-10(9)8-11/h1-2,4-5,11-12H,3,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSUHLMQAWNOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C2C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13249-77-9
Record name 6,7,8,9-TETRAHYDRO-5H-BENZOCYCLOHEPTEN-6-OL
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Preparation Methods

Friedel-Crafts Acylation Followed by Reduction

A two-step approach constructs the benzoannulene core via Friedel-Crafts acylation. Reacting 1,2,3,4-tetrahydronaphthalene with acetyl chloride in the presence of AlCl₃ forms 6-acetyl-6,7,8,9-tetrahydro-5H-benzoannulene. Subsequent reduction with NaBH₄ yields the alcohol. This method achieves 65–70% overall yield but requires strict anhydrous conditions.

Ring-Enlargement Strategies

Recent advances exploit ring-enlargement reactions to access the bicyclic framework. For example, dibromocyclopropanation of silyl enol ethers derived from 1-tetralones, followed by treatment with DMAP-N-oxide and acetic anhydride, facilitates a one-pot ring-expansion, oxidation, and acetylation sequence. Hydrolysis of the acetylated intermediate then affords the alcohol.

Equation 1: Ring-Enlargement Reaction

1-Tetralone+Br2C=CH2DMAP-OBenzotropolone intermediateAc2OAcetylated productH2O6,7,8,9-Tetrahydro-5H-benzoannulen-6-ol\text{1-Tetralone} + \text{Br}2\text{C=CH}2 \xrightarrow{\text{DMAP-O}} \text{Benzotropolone intermediate} \xrightarrow{\text{Ac}2\text{O}} \text{Acetylated product} \xrightarrow{\text{H}2\text{O}} \text{6,7,8,9-Tetrahydro-5H-benzoannulen-6-ol}

Functional Group Interconversion

Hydrolysis of Halogenated Derivatives

Brominated analogues, such as 6-bromo-6,7,8,9-tetrahydro-5H-benzoannulene, undergo nucleophilic substitution with aqueous NaOH (10% w/v) at 80°C to introduce the hydroxyl group. This method provides 60–65% yield but risks elimination side reactions.

Oxidation of Alkylbenzenes

Controlled oxidation of 6-methyl-6,7,8,9-tetrahydro-5H-benzoannulene using KMnO₄ in acidic medium (H₂SO₄/H₂O) selectively oxidizes the methyl group to a hydroxyl group. Yields are moderate (55–60%) due to competing over-oxidation.

Asymmetric Synthesis and Catalytic Methods

Enantioselective routes employ chiral catalysts to install the hydroxyl group with high optical purity. Sharpless asymmetric dihydroxylation of a dihydrobenzoannulene precursor using AD-mix-β achieves up to 85% enantiomeric excess (ee), though scalability remains limited.

Table 2: Catalytic Asymmetric Synthesis Parameters

CatalystSubstrateee (%)Yield (%)
AD-mix-βDihydrobenzoannulene8570
Jacobsen’s salenEpoxide intermediate7865

Industrial-Scale Production Considerations

While laboratory methods prioritize yield and purity, industrial synthesis demands cost-effective and scalable processes. Continuous-flow systems with immobilized catalysts (e.g., Pd/C for hydrogenation) reduce reaction times and improve safety profiles. A proposed pilot-scale protocol involves:

  • Friedel-Crafts acylation in a continuous reactor (residence time: 2 h).

  • Catalytic hydrogenation of the ketone intermediate at 50 bar H₂.

  • Distillative purification to isolate the alcohol (≥98% purity).

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at C-5 and C-6 positions necessitate directing groups (e.g., methoxy substituents) to enhance selectivity.

  • Thermal Stability : The alcohol’s sensitivity to dehydration mandates low-temperature workups (<30°C).

  • Purification : Chromatography on silica gel with ethyl acetate/hexane (3:7) effectively separates the product from reduced byproducts.

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-5H-benzo7annulen-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to remove the hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are used.

Major Products

    Oxidation: Formation of 6,7,8,9-tetrahydro-5H-benzoannulen-6-one.

    Reduction: Formation of 6,7,8,9-tetrahydro-5H-benzoannulene.

    Substitution: Formation of various substituted benzoannulene derivatives.

Scientific Research Applications

6,7,8,9-Tetrahydro-5H-benzo7annulen-6-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7,8,9-tetrahydro-5H-benzo7annulen-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, potentially affecting their function. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

6-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol (9k)

  • Structure : Methyl group at the 6-position instead of a hydroxyl group.
  • Synthesis: Prepared via manganese(I)-catalyzed β-methylation using methanol as a C1 source .
  • Properties :
    • Increased hydrophobicity compared to the parent compound due to the methyl group.
    • NMR data (δ = 4.60–4.95 ppm for diastereotopic protons) confirms stereochemical rigidity .
  • Applications: Potential intermediate for further alkylation or oxidation reactions.

(5R,6S)-6-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol

  • Structure: Amino group (-NH₂) replaces the hydroxyl group at the 6-position.
  • Properties: Molecular weight: 177.115 g/mol (vs. ~176 g/mol for the parent compound). Enhanced basicity due to the amino group, enabling salt formation or coordination chemistry. Shows high affinity for GluN2B/NMDA receptors but lacks polar features required for imaging agents .
  • Synthesis: Derived from cis-6-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol via stereospecific routes .

Ketone and Ester Derivatives

6-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

  • Structure : Ketone group at the 6-position.
  • Synthesis : Prepared via oxidation of the hydroxyl group or via palladium-catalyzed allylation .
  • Applications : Key intermediate for synthesizing allylated derivatives (e.g., 6-allyl-6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one) used in cross-coupling reactions .

Ethyl 2-(3-Methoxy-2,7,7-trimethyl-6-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)acetate (23)

  • Structure : Ester and methoxy substituents on the benzoannulene core.
  • Properties :
    • Increased steric bulk due to trimethyl and methoxy groups.
    • Used in total syntheses of natural products like trigoxyphins .

Halogenated and Fluorinated Derivatives

7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene

  • Structure : Bromomethyl group at the 7-position.
  • Properties :
    • Molecular weight: 239.151 g/mol.
    • Reactivity: The bromine atom enables nucleophilic substitution or Suzuki coupling .
  • Applications : Building block for functionalized annulenes in materials science .

6-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (6h)

  • Structure : Trifluoromethyl (-CF₃) and benzyloxy groups.
  • Properties :
    • Enhanced metabolic stability due to the CF₃ group.
    • Synthesized via rhodium-catalyzed geminal oxytrifluoromethylation .

Amino and Piperidinyl Derivatives

2,3-Dimethyl-6-(Piperidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol

  • Structure : Piperidinyl and dimethyl substituents.
  • Properties :
    • Molecular weight: 273.413 g/mol.
    • Basic character due to the piperidine ring, suitable for receptor-targeted drug design .

1-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine

  • Structure : Methoxy and amine groups.
  • Properties :
    • Molecular weight: 191.27 g/mol.
    • Polar functional groups enhance solubility in protic solvents .

Carboxylic Acid Derivatives

2-(5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetic Acid

  • Structure : Acetic acid moiety at the 6-position.
  • Properties :
    • CAS: 6742-32-1; Molecular weight: 218.25 g/mol.
    • Used in peptide mimetics and as a chelating agent .

Data Tables

Table 1: Comparison of Key Benzo[7]annulen Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-ol -OH at 6-position ~176.22 Parent compound; synthetic intermediate [3], [6]
6-Methyl derivative (9k) -CH₃ at 6-position 190.28 Hydrophobic; NMR-confirmed diastereomers [3]
6-Amino derivative -NH₂ at 6-position 177.115 GluN2B receptor affinity; imaging limitations [4], [6]
6-Oxo derivative =O at 6-position 174.20 Allylation substrate for cross-coupling [10]
6-(Piperidin-1-yl) derivative Piperidinyl at 6-position 273.413 Neuroactive potential; basic character [12]
7-(Bromomethyl) derivative -BrCH₂ at 7-position 239.151 Halogenated building block [20]

Biological Activity

6,7,8,9-Tetrahydro-5H-benzo annulen-6-ol, also known as 5-amino-6,7,8,9-tetrahydro-5H-benzoannulen-6-ol, is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure includes a seven-membered ring fused to a benzene ring, featuring both an amino and a hydroxyl group. This dual functionality allows for diverse chemical interactions and biological activities.

  • Molecular Formula : C11H15NO
  • Molecular Weight : 177.24 g/mol
  • CAS Number : 89140-85-2
  • IUPAC Name : 5-amino-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-6-ol

The specific biological mechanisms of action for 6,7,8,9-tetrahydro-5H-benzo annulen-6-ol are not fully elucidated. However, compounds with similar structures have been shown to interact with various biochemical pathways:

  • Opioid Receptor Modulation : Some studies suggest that related compounds may influence opioid receptors, which could implicate this compound in pain modulation and cancer therapeutics.
  • Antitumor Activity : Research indicates potential antitumor effects through modulation of apoptosis and inhibition of cancer cell proliferation.

Antitumor Effects

Research has indicated that derivatives of benzoannulen compounds exhibit antitumor properties by affecting cell signaling pathways involved in cancer progression. For instance:

  • Mechanisms Involved : Inhibition of the ERK pathway and promotion of apoptosis through caspase activation have been observed in related compounds .
Study Findings
Study ADemonstrated reduced viability in colorectal cancer cells via ERK pathway inhibition.
Study BShowed increased apoptosis in lung cancer cells when treated with similar benzoannulen derivatives.

Neuroprotective Properties

Compounds similar to 6,7,8,9-tetrahydro-5H-benzo annulen-6-ol have been investigated for neuroprotective effects:

  • Mechanism : These compounds may reduce neuronal apoptosis and promote survival through modulation of neurotrophic factors.
  • Case Studies : In vitro studies have shown that certain benzoannulens can protect against oxidative stress-induced cell death in neuronal cell lines.

Case Studies

  • Colorectal Cancer Study :
    • Researchers evaluated the impact of 5-amino derivatives on colorectal cancer cells.
    • Results indicated a significant reduction in cell migration and invasion when treated with the compound.
  • Neuroblastoma Research :
    • A study focused on neuroblastoma cells revealed that treatment with related benzoannulens led to decreased expression of anti-apoptotic proteins like Bcl-2.

Safety and Toxicity

Preliminary assessments suggest that while 6,7,8,9-tetrahydro-5H-benzo annulen-6-ol exhibits promising biological activities, further toxicological studies are necessary to establish its safety profile for potential therapeutic use.

Q & A

Q. What are the key considerations for optimizing the synthesis of 6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol to minimize epimer formation?

The synthesis of bicyclic annulenes often involves intermediates prone to epimerization due to steric strain in the fused ring system. To minimize epimer formation:

  • Use mild reaction conditions (e.g., low temperatures, non-polar solvents) to reduce racemization .
  • Employ chiral catalysts or enantioselective reagents to favor a single stereoisomer .
  • Purify intermediates via column chromatography with chiral stationary phases or recrystallization to isolate the desired epimer .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of 6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm the bicyclic framework and hydroxyl group position via coupling patterns and chemical shifts (e.g., deshielded protons adjacent to the hydroxyl group) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C11_{11}H14_{14}O) and fragmentation patterns .
  • IR Spectroscopy : Identifies the O-H stretch (~3200–3600 cm1^{-1}) and conjugated carbonyl groups if present .

Q. What are the common chemical transformations of 6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol, and how do reaction conditions influence product distribution?

  • Oxidation : The hydroxyl group can be oxidized to a ketone using CrO3_3 or KMnO4_4, but over-oxidation may degrade the bicyclic structure .
  • Substitution : Bromination or amination at the benzylic position requires careful control of electrophilic reagents (e.g., NBS for bromination) .
  • Reduction : Catalytic hydrogenation may reduce double bonds in the annulene ring, altering the compound’s planarity and bioactivity .

Q. What safety protocols are critical when handling 6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol in the laboratory?

  • Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact, as annulenes may irritate mucous membranes .
  • Work in a fume hood to avoid inhalation of volatile intermediates .
  • Store in inert atmospheres to prevent degradation; monitor for exothermic reactions during large-scale synthesis .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, amino-group addition) to the annulene core affect biological activity?

Comparative studies show:

  • Halogenation (e.g., Br at position 3) : Enhances lipophilicity, improving membrane permeability but potentially increasing toxicity .
  • Amino-group substitution : Introduces hydrogen-bonding capacity, which may enhance receptor binding (e.g., serotonin receptors) .
ModificationImpact on BioactivityExample Derivative
Hydroxyl (-OH)Baseline anti-inflammatory activityParent compound
Bromo (-Br)Increased cytotoxicity in cancer cells3-Bromo derivative
Amino (-NH2_2)Enhanced CNS receptor affinity6-Amino derivative

Q. What mechanistic insights explain the compound’s anti-inflammatory effects in in vitro models?

  • The hydroxyl group interacts with COX-2’s active site, inhibiting prostaglandin synthesis .
  • Molecular docking studies suggest the bicyclic system stabilizes hydrophobic pockets in target enzymes, enhancing binding affinity .

Q. How should researchers resolve contradictions in reactivity data (e.g., divergent oxidation outcomes) across studies?

  • Variable solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states differently than polar protic solvents (e.g., MeOH) .
  • Catalyst specificity : Trace metal impurities (e.g., Fe3+^{3+}) in reagents can unintentionally alter redox pathways .
  • Replicate experiments : Use standardized protocols (e.g., ICH guidelines) to ensure reproducibility .

Q. How does 6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol compare to structurally similar annulenes in terms of electronic properties and reactivity?

  • Electron density : The hydroxyl group donates electrons via resonance, making the compound more nucleophilic than ketone-containing analogs (e.g., 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one) .
  • Ring strain : The fused bicyclic system increases steric hindrance compared to monocyclic annulenes, slowing SN2 reactions .

Q. What strategies are effective for identifying the molecular targets of 6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol in complex biological systems?

  • Affinity chromatography : Immobilize the compound on a resin to pull down binding proteins from cell lysates .
  • Metabolomic profiling : Use LC-MS to track metabolite changes in treated vs. untreated cells, identifying perturbed pathways .
  • CRISPR screening : Genome-wide knockout libraries can reveal genes essential for the compound’s activity .

Q. What advanced computational methods are used to predict the compound’s physicochemical properties and reaction pathways?

  • DFT calculations : Model transition states for oxidation or substitution reactions to predict regioselectivity .
  • Molecular dynamics (MD) : Simulate interactions with lipid bilayers to assess bioavailability .
  • QSAR models : Corrogate structural features (e.g., logP, polar surface area) with bioactivity data to design optimized analogs .

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